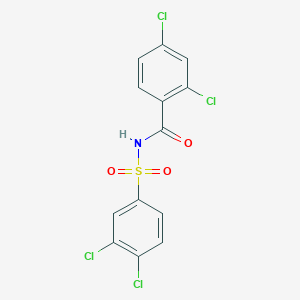
2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide is a chemical compound known for its unique structure and properties It is a derivative of benzamide, characterized by the presence of multiple chlorine atoms and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with different substitution patterns.
N-(2,4-Dichlorophenyl)-2-nitrobenzamide: A compound with similar functional groups but different biological activities.
Uniqueness
2,4-Dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide is unique due to its specific arrangement of chlorine atoms and the presence of a sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
477844-29-4 |
|---|---|
Molecular Formula |
C13H7Cl4NO3S |
Molecular Weight |
399.1 g/mol |
IUPAC Name |
2,4-dichloro-N-(3,4-dichlorophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H7Cl4NO3S/c14-7-1-3-9(11(16)5-7)13(19)18-22(20,21)8-2-4-10(15)12(17)6-8/h1-6H,(H,18,19) |
InChI Key |
ASBBRVILAUZLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















